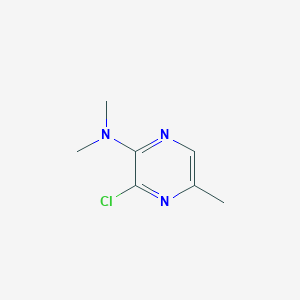
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is an organic compound with the molecular formula C14H22N2 It is a derivative of phenylethylamine, where the phenyl group is substituted with an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethanone with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The azepane ring may play a role in modulating the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: A simpler analog with similar structural features.
1-(2-(Piperidin-1-yl)phenyl)ethan-1-amine: A related compound with a piperidine ring instead of an azepane ring.
1-(2-(Morpholin-1-yl)phenyl)ethan-1-amine: Another analog with a morpholine ring.
Uniqueness
1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent or as a building block for novel materials .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-[2-(azepan-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)13-8-4-5-9-14(13)16-10-6-2-3-7-11-16/h4-5,8-9,12H,2-3,6-7,10-11,15H2,1H3 |
Clave InChI |
GWJPFDDPRRPBNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1N2CCCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


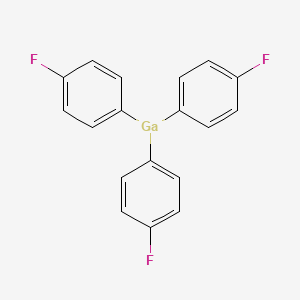
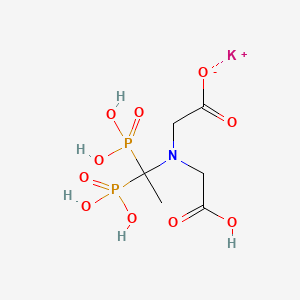
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
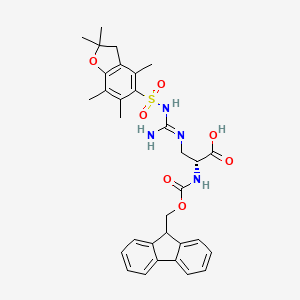
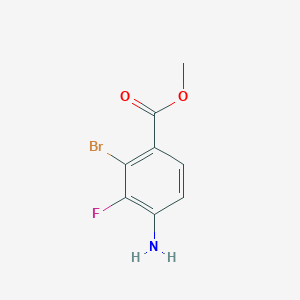

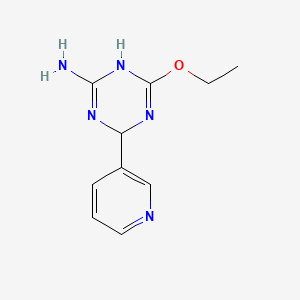
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
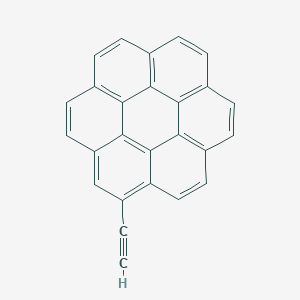
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
